molecular formula C14H16FNO4S2 B2611519 5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide CAS No. 2034354-48-6

5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2611519
CAS No.: 2034354-48-6
M. Wt: 345.4
InChI Key: YJTBNVITSPRIGK-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H16FNO4S2 and its molecular weight is 345.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that sulfonamide derivatives, including those structurally similar to "5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide," have significant potential as anticancer agents. A study by Tsai et al. (2016) synthesized and characterized novel aminothiazole-paeonol derivatives, which demonstrated high anticancer potential against several cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds were found to be superior to 5-fluorouracil in terms of potency and lower cytotoxicity towards fibroblasts, suggesting a promising lead for developing new anticancer agents (Tsai et al., 2016).

Photosensitizer for Photodynamic Therapy

Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, particularly a peripheral tetrakis-substituted zinc(II) phthalocyanine, showed remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield. This indicates the utility of sulfonamide derivatives in developing effective treatments for cancer through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activity

Sulfonamide derivatives have also been explored for their antimicrobial properties. Yolal et al. (2012) synthesized eperezolid-like molecules, which showed high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents. This research underscores the versatility of sulfonamide derivatives in addressing various microbial infections (Yolal et al., 2012).

Enzyme Inhibition

Research into sulfonamide derivatives has also highlighted their role in enzyme inhibition, which is crucial for developing treatments for various diseases. For instance, compounds structurally related to the queried chemical have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological and pathological processes. Such inhibitors could be pivotal in treating conditions like glaucoma, epilepsy, and certain types of cancer (Blackburn & Türkmen, 2005).

Mechanism of Action

Target of Action

The primary target of the compound 5-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzenesulfonamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

This compound interacts with its target, MRGPRX2, by modulating its activity . This modulation can influence the receptor’s response to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .

Biochemical Pathways

The interaction of this compound with MRGPRX2 affects various biochemical pathways. Upon activation, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of MRGPRX2. This modulation can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of ligands in the environment that can activate MRGPRX2 could potentially affect the compound’s efficacy

Properties

IUPAC Name

5-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S2/c1-20-13-3-2-11(15)8-14(13)22(18,19)16-6-4-12(17)10-5-7-21-9-10/h2-3,5,7-9,12,16-17H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTBNVITSPRIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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